molecular formula C12H13N3OS B14580916 5-Thiazolecarboxylic acid, 4-methyl-2-(3-methylphenyl)-, hydrazide CAS No. 61292-11-3

5-Thiazolecarboxylic acid, 4-methyl-2-(3-methylphenyl)-, hydrazide

Cat. No.: B14580916
CAS No.: 61292-11-3
M. Wt: 247.32 g/mol
InChI Key: XCURZVAQZKNLEY-UHFFFAOYSA-N
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Description

5-Thiazolecarboxylic acid, 4-methyl-2-(3-methylphenyl)-, hydrazide is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolecarboxylic acid, 4-methyl-2-(3-methylphenyl)-, hydrazide typically involves the condensation of 4-methyl-2-phenylthiazole-5-carbohydrazide with appropriate aldehydes . The reaction is usually carried out in ethanol as a solvent, and the reaction efficiency can range from 57% to 98% . The process involves heating the reactants under reflux conditions for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Thiazolecarboxylic acid, 4-methyl-2-(3-methylphenyl)-, hydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazines or amines.

Scientific Research Applications

5-Thiazolecarboxylic acid, 4-methyl-2-(3-methylphenyl)-, hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Thiazolecarboxylic acid, 4-methyl-2-(3-methylphenyl)-, hydrazide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Thiazolecarboxylic acid, 4-methyl-2-(3-methylphenyl)-, hydrazide is unique due to its specific substitution pattern on the thiazole ring, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

CAS No.

61292-11-3

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

4-methyl-2-(3-methylphenyl)-1,3-thiazole-5-carbohydrazide

InChI

InChI=1S/C12H13N3OS/c1-7-4-3-5-9(6-7)12-14-8(2)10(17-12)11(16)15-13/h3-6H,13H2,1-2H3,(H,15,16)

InChI Key

XCURZVAQZKNLEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)C(=O)NN)C

Origin of Product

United States

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